Erythromycin C is a well-known antibiotic belonging to the macrolide class, which has been extensively studied for its therapeutic effects, particularly in respiratory tract infections. Its clinical applications have expanded beyond its antibacterial properties to include anti-inflammatory and immunomodulatory effects. This comprehensive analysis will delve into the mechanism of action of erythromycin C and its applications across various fields, as elucidated by recent research findings.
Erythromycin C operates through several mechanisms. Primarily, it is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thus preventing the translocation of peptides during translation10. Beyond its direct antibacterial action, erythromycin C has been shown to modulate immune responses. It suppresses the release of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and soluble intercellular adhesion molecule-1 (sICAM-1) from human bronchial epithelial cells1. This antibiotic also inhibits the activation of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), which are transcription factors that regulate the expression of various proinflammatory genes3. Additionally, erythromycin C has been found to mimic the actions of motilin, a gastrointestinal peptide hormone, by binding to its receptors and exerting motilin-like biological activities45.
Erythromycin C has been effective in managing chronic lower respiratory tract infections, such as chronic bronchitis, bronchiolitis, and bronchiectasis1. It modulates IL-8 expression in human bronchial epithelial cells, which plays a crucial role in neutrophil recruitment and inflammation in airway diseases2. Furthermore, erythromycin C and its derivatives have shown efficacy in bronchial asthma by attenuating cytokine-induced endothelin-1 expression in human bronchial epithelial cells7.
The motilin-like activity of erythromycin C has therapeutic implications in gastrointestinal motility disorders. It acts as a motilin agonist and a prokinetic agent, stimulating gastrointestinal motility and potentially serving as a treatment for conditions like gastroparesis5.
Erythromycin C exhibits anti-inflammatory effects by inhibiting the transcriptional activation of NF-κB in T cells, without affecting the nuclear factor of activated T cells (NFAT)6. This selective inhibition may contribute to its therapeutic effect in inflammatory conditions.
In the context of infection, erythromycin C can modulate the immune response by reducing the production of CXC chemokines and enhancing neutrophil degranulation in human blood stimulated with Streptococcus pneumoniae8.
The increasing use of erythromycin as an antibiotic has raised concerns about its environmental impact. Studies have shown that erythromycin can exert toxic effects on aquatic ecosystems, affecting the growth and photosynthetic apparatus of microalgae species9. However, the presence of cerium oxide nanoparticles (CeO2 NPs) can mitigate the toxicity of erythromycin, demonstrating a protective role against oxidative damage9.
Research into novel erythromycin derivatives has led to the discovery of compounds with potent activity against multidrug-resistant respiratory pathogens. These derivatives, with modifications at the C-6 position of the erythronolide skeleton, are effective protein synthesis inhibitors and show promise in treating infections caused by resistant strains of Streptococcus pneumoniae10.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2